Cas no 2034271-74-2 (N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide)
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(trifluoromethoxy)benzamide
- N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide
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- Inchi: 1S/C17H13F3N4O4/c18-17(19,20)28-12-6-2-1-4-10(12)14(25)22-8-9-24-15(26)11-5-3-7-21-13(11)23-16(24)27/h1-7H,8-9H2,(H,22,25)(H,21,23,27)
- InChI Key: MKBDLTHPRNIVQN-UHFFFAOYSA-N
- SMILES: C(NCCN1C(=O)NC2=NC=CC=C2C1=O)(=O)C1=CC=CC=C1OC(F)(F)F
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6524-0088-2μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide |
2034271-74-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6524-0088-5μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide |
2034271-74-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6524-0088-10μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide |
2034271-74-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6524-0088-20μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide |
2034271-74-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6524-0088-1mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide |
2034271-74-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6524-0088-2mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide |
2034271-74-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6524-0088-3mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide |
2034271-74-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6524-0088-4mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide |
2034271-74-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6524-0088-5mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide |
2034271-74-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6524-0088-10mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide |
2034271-74-2 | 10mg |
$79.0 | 2023-09-08 |
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide
Introduction to N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide (CAS No. 2034271-74-2)
N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide, identified by its CAS number 2034271-74-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule exhibits a complex structural framework that integrates several pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.
The core structure of this compound is derived from a pyrido[2,3-d]pyrimidine scaffold, which is a well-known heterocyclic system frequently encountered in bioactive molecules. Pyrido[2,3-d]pyrimidines have garnered considerable attention due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The presence of the 2,4-dioxo group in the pyrido[2,3-d]pyrimidine ring enhances its potential pharmacological interactions by introducing electrophilic centers that can engage in hydrogen bonding or coordinate with biological targets.
The ethyl chain extending from the pyrido[2,3-d]pyrimidine core further modulates the compound's physicochemical properties and binding affinity. This extension provides a flexible linker that can adapt to various binding pockets in biological macromolecules. Additionally, the benzamide moiety appended to the ethyl chain introduces a polar aromatic group that can interact with hydrophobic and hydrophilic regions of target proteins.
The trifluoromethoxy group on the benzamide ring is another critical pharmacophoric element. Fluoro substituents are widely employed in pharmaceuticals due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. The trifluoromethoxy group in this compound likely contributes to its lipophilicity and interaction with specific amino acid residues in biological targets.
In recent years, there has been growing interest in developing small molecules that can modulate kinase activity. Kinases are enzymes involved in numerous cellular processes and are often implicated in diseases such as cancer. The structural features of N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide suggest that it may exhibit inhibitory effects on certain kinases. Preliminary computational studies have indicated that this compound can interact with the ATP-binding site of kinases through its pyrido[2,3-d]pyrimidine core and benzamide moiety.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethoxy group necessitates specialized synthetic methodologies to achieve regioselectivity and minimize side reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzamide linkage.
Evaluation of the pharmacological properties of N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-(trifluoromethoxy)benzamide has revealed promising results in vitro. Initial assays have demonstrated moderate inhibition against several kinases with IC50 values ranging from nanomolar to micromolar concentrations. These findings suggest that further optimization may yield compounds with enhanced potency and selectivity.
The potential therapeutic applications of this compound are broad and encompass various diseases characterized by aberrant kinase activity. Ongoing research aims to explore its efficacy in preclinical models to validate its therapeutic potential. Additionally, structural modifications based on computational modeling and experimental data will be pursued to improve its pharmacokinetic properties and reduce potential toxicity.
The role of fluorine atoms in enhancing drug-like properties cannot be overstated. The presence of multiple fluorine atoms in this compound not only improves its metabolic stability but also allows for fine-tuning of its electronic properties through different substitution patterns. This flexibility is crucial for optimizing binding interactions with biological targets.
In conclusion,N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)- 202 (trifluoromethoxy)benzamide (CAS No. 2034271-74- 202) is a structurally complex molecule with significant potential in pharmaceutical research。 Its unique scaffold, incorporating both pyrido [23d] pyrimidine and benzamide moieties, combined with the strategic placement of fluorine substituents, makes it an attractive candidate for further development。 As our understanding of kinase biology continues to evolve, compounds like this one will play a crucial role in the discovery of novel therapeutics for human diseases。
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